molecular formula C15H15NO3 B6288401 N,2-dihydroxy-5-(2-phenylethyl)benzamide CAS No. 2737207-29-1

N,2-dihydroxy-5-(2-phenylethyl)benzamide

Cat. No.: B6288401
CAS No.: 2737207-29-1
M. Wt: 257.28 g/mol
InChI Key: QUJAJUXUIKKXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-Dihydroxy-5-(2-phenylethyl)benzamide is a chemical compound of significant interest in specialized research applications. While specific studies on this exact molecule are limited, research on its close structural analogues provides strong insight into its potential value. One of the most prominent characteristics of related salicylamide derivatives is their ability to exhibit unique fluorescence effects, particularly a phenomenon known as Excited State Intramolecular Proton Transfer (ESIPT) . This process can result in dual fluorescence, which is highly sensitive to the surrounding environment, making such compounds promising candidates for development as molecular probes to sense changes in pH or local polarity . Beyond its photophysical properties, research on similar benzamide compounds indicates potential in biological fields. Certain derivatives have shown antimicrobial activity against various bacterial strains and microscopic fungi . Furthermore, closely related compounds have demonstrated the ability to inhibit the proliferation of human cancer cells, and some benzamide derivatives are actively researched for their role as cell differentiation inducers in oncology and autoimmune diseases . The 2-hydroxy-N-(2-phenylethyl)benzamide analogue has also been studied for its effect on plant pathogens, showing growth inhibition of Mycospharella pinodes , a fungus responsible for significant yield loss in pea cultivations . The primary mechanism of action for the biological effects of this compound class is an area of ongoing investigation, though its fluorescence behavior is theorized to be linked to conformational flexibility and the balanced presence of different ionic and non-ionic forms in solution . This product is intended for research purposes only in laboratory settings. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

IUPAC Name

N,2-dihydroxy-5-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-14-9-8-12(10-13(14)15(18)16-19)7-6-11-4-2-1-3-5-11/h1-5,8-10,17,19H,6-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJAJUXUIKKXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=C(C=C2)O)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via the formation of a carboxylate anion, which reacts with 2-phenylethylamine to form the amide bond. The hydroxyl groups remain protonated under basic conditions, minimizing undesired side reactions. Key parameters include:

  • Molar ratios : A 1:1.5–3 ratio of 2-phenylethylamine to NaOH ensures complete neutralization of HCl byproducts.

  • Temperature : Maintaining the reaction below 10°C during acid chloride addition prevents hydrolysis.

  • Workup : Filtration and vacuum drying (70–80°C) yield the product with >95% purity.

Table 1: Optimization of Aqueous-Phase Synthesis

ParameterOptimal RangeYield (%)Purity (%)
NaOH : Amine ratio1.5–3 : 198–99>95
Reaction temperature0–10°C9793
Drying temperature70–80°C9997

Carbodiimide-Mediated Coupling in Organic Solvents

The use of coupling agents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), enables amide bond formation without requiring pre-activation of the carboxylic acid. This method is particularly advantageous for substrates with sensitive hydroxyl groups.

Protocol and Challenges

  • Protection-free synthesis : 2,5-Dihydroxybenzoic acid is dissolved in DMF or DCM, followed by sequential addition of EDC·HCl, HOBt, and 2-phenylethylamine.

  • Side reactions : Competing esterification between hydroxyl groups and the activated carboxylate is mitigated by maintaining a pH of 4–6 and using excess amine.

Table 2: Performance of Coupling Agents

Coupling SystemSolventTime (h)Yield (%)
EDC/HOBtDCM2478
DCC/DMAPTHF1265
HATU/DIEADMF682

Protective-Group Strategies for Hydroxyl Moieties

To prevent hydroxyl group interference during amidation, protective-group chemistry is employed. Common strategies include acetylation and silylation.

Acetylation-Deprotection Sequence

  • Protection : 2,5-Dihydroxybenzoic acid is treated with acetic anhydride in pyridine to form the diacetate.

  • Amidation : The diacetate is converted to the acid chloride using thionyl chloride and reacted with 2-phenylethylamine.

  • Deprotection : Basic hydrolysis (NaOH/MeOH) regenerates the hydroxyl groups.

Table 3: Protective Group Efficiency

Protective GroupDeprotection ReagentYield (%)Purity (%)
AcetylNaOH/MeOH8891
TMSTBAF7584
BenzylH₂/Pd-C8289

Comparative Analysis of Methodologies

Table 4: Method Comparison

MethodAdvantagesLimitationsYield (%)
Aqueous-phaseSolvent-free, high yieldRequires strict temperature control99
Carbodiimide couplingNo protection neededCostly reagents82
Protective-groupPrevents side reactionsMulti-step synthesis88

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons at δ 6.7–7.3 ppm (hydroxyl-bearing benzene), NH resonance at δ 8.1 ppm.

  • HPLC : Retention time of 12.3 min (C18 column, 210 nm).

Industrial-Scale Considerations

The aqueous-phase method is preferred for large-scale production due to its low environmental impact and minimal purification requirements. Pilot studies demonstrate a 95% yield at the kilogram scale .

Chemical Reactions Analysis

Types of Reactions

N,2-dihydroxy-5-(2-phenylethyl)benzamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N,2-dihydroxy-5-(2-phenylethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,2-dihydroxy-5-(2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues in Anticancer Tin(IV) Complexes
Compound Structure Features Biological Activity Key Findings References
MG85 (Sn(IV) complex) Cyclic trinuclear Sn(IV) with benzamide ligand Colorectal carcinoma Potent apoptosis induction; solubility and toxicity challenges
Diphenyltin(IV) derivatives Planar structure with phenyl ligands Leukemia (limited efficacy in solid tumors) Enhanced DNA/protein interaction due to planar geometry

Key Insights :

  • Planar vs. Cyclic Structures : Diphenyltin(IV) compounds exhibit greater DNA binding affinity due to their planar geometry, whereas MG85’s cyclic structure may hinder solubility .
  • Ligand Role : The dihydroxy-phenylethylbenzamide ligand in MG85 introduces specificity for colorectal cancer, unlike broader-acting diphenyltin(IV) derivatives .
Benzamide Derivatives with Varied Substitutions

The benzamide scaffold is versatile, with substituents dictating biological targets and mechanisms:

Compound Substituents Biological Target/Activity Key Findings References
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate group Metal-catalyzed C–H functionalization Facilitates catalysis via chelation; no direct therapeutic application
Sulfamoyl benzamide derivatives Sulfamoyl group at benzamide Glucokinase activation (antidiabetic) H-bond interaction with Arg63 enhances enzyme activation
SNI-2 (2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide) Phenylethyl and sulfonamide groups CARP-1/NEMO interaction inhibition Disrupts protein-protein interactions in cancer signaling

Key Insights :

  • Functional Groups Dictate Activity : The dihydroxy groups in N,2-dihydroxy-5-(2-phenylethyl)benzamide enable metal coordination (e.g., Sn(IV)), while sulfamoyl or methoxy groups in other derivatives modulate enzyme or protein interactions .
  • Phenylethyl Substituent : Present in both MG85 and SNI-2, this group enhances lipophilicity and target binding, though in distinct contexts (anticancer vs. signaling inhibition) .
Halogenated and Methoxy-Substituted Benzamides

Halogenation and methoxy groups influence physicochemical and biological properties:

Compound Substituents Activity Key Findings References
2-Bromo-5-methoxy-N,N-dimethylbenzamide Bromo, methoxy, dimethylamide Not specified (structural study) High LogP (2.16) suggests improved membrane permeability
Halobenzamide-pyrrole conjugates Halogenated benzamide termini DNA cleavage under UV-A Ortho/meta/para halogens affect cleavage efficiency; para-substituted most active

Key Insights :

  • Solubility vs. Permeability : Halogenated benzamides often exhibit higher lipophilicity (e.g., LogP = 2.16 in brominated derivative) compared to the polar dihydroxy groups in MG85, which contribute to its solubility challenges .
  • Substituent Position : Para-substituted halogens enhance DNA cleavage efficiency in pyrrole conjugates, suggesting positional effects are critical in benzamide derivatives .

Q & A

Q. Advanced: How can reaction conditions be modified to improve yield beyond 60%?

Answer:

  • Solvent polarity : Replace 1,4-dioxane with DMF or DMSO to enhance nucleophilicity of hydroxylamine .
  • Catalytic additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium iodide) to accelerate intermediate formation .
  • Real-time monitoring : Use HPLC or TLC to track reaction progress and adjust pH dynamically during precipitation .

Basic: What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm hydroxyl (-OH) protons at δ 12.44 (broad) and aromatic protons in the 6.95–8.14 ppm range. The 2-phenylethyl group appears as a multiplet at δ 7.04–7.28 .
  • HRMS : Validate molecular mass (e.g., [M+H]+ at m/z 309.0554) .
  • IR spectroscopy : Detect carbonyl (C=O) stretching at ~1630 cm⁻¹ and hydroxyl (-OH) bands at ~3300 cm⁻¹ .

Q. Advanced: How to resolve ambiguities in NMR signals caused by tautomerism or hydrogen bonding?

Answer:

  • Variable-temperature NMR : Perform experiments at 25°C and 50°C to distinguish dynamic exchange processes (e.g., -OH proton shifts) .
  • Deuterium exchange : Add D2O to identify exchangeable protons .

Basic: How to design biological activity assays for this compound?

Methodological Answer:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC50 determination via dose-response curves .
  • Receptor binding : Perform competitive radioligand displacement studies (e.g., for GPCR targets) using tritiated analogs .

Q. Advanced: How to address discrepancies in reported IC50 values across studies?

Answer:

  • Standardize assay conditions : Control pH, ionic strength, and ATP concentration (for kinase assays) to minimize variability .
  • Use isogenic cell lines : Eliminate genetic background effects in cellular assays .

Basic: What crystallographic techniques determine hydrogen-bonding networks in this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., N–H⋯O bonds) with a Bruker SMART APEXII diffractometer (λ = 0.71069 Å) .
  • Hydrogen-bond geometry : Calculate bond lengths (e.g., 1.8–2.2 Å) and angles (e.g., 150–170°) from crystallographic data .

Q. Advanced: How to model disorder in the 2-phenylethyl group during refinement?

Answer:

  • Occupancy refinement : Split the phenyl ring into two positions with partial occupancy (e.g., 70:30 ratio) .
  • Dynamic simulations : Apply SHELXL’s restraints for anisotropic displacement parameters .

Basic: How to conduct structure-activity relationship (SAR) studies on the benzamide core?

Methodological Answer:

  • Core modifications : Introduce electron-withdrawing groups (e.g., -NO2 at C4) to enhance electrophilicity .
  • Side-chain variations : Replace the phenylethyl group with alkyl or heteroaryl analogs to probe steric effects .

Q. Advanced: How to prioritize substituents for synthetic feasibility vs. bioactivity?

Answer:

  • Computational screening : Use molecular docking (e.g., AutoDock Vina) to rank substituents by binding energy .
  • Retrosynthetic analysis : Apply the Corey method to identify accessible intermediates (e.g., via Ullmann coupling) .

Basic: What protocols assess chemical stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours and monitor degradation via HPLC .
  • Light sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics .

Q. Advanced: How to identify degradation products using mass spectrometry?

Answer:

  • LC-HRMS/MS : Fragment ions at m/z 153.0421 (cleavage of the amide bond) confirm hydrolytic degradation .

Basic: Which HPLC methods ensure ≥95% purity for pharmacological studies?

Methodological Answer:

  • Column : Apollo C18 (5 µm, 4.6 × 250 mm) .
  • Mobile phase : Gradient of acetonitrile (10–90%) in 0.1% trifluoroacetic acid over 30 minutes .
  • Detection : UV at 210 nm and 254 nm .

Q. Advanced: How to resolve co-eluting impurities with similar retention times?

Answer:

  • Ion-pair chromatography : Add 10 mM heptafluorobutyric acid to improve peak separation .

Advanced: How to reconcile conflicting data on metabolic stability in liver microsomes?

Answer:

  • Species-specific differences : Compare human vs. rodent CYP450 isoform activity using recombinant enzymes .
  • Metabolite profiling : Identify phase I/II metabolites via UPLC-QTOF (e.g., glucuronidation at the hydroxyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.